molecular formula C9H20N2 B1424080 N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine CAS No. 807297-46-7

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Cat. No. B1424080
M. Wt: 156.27 g/mol
InChI Key: OTGQOYFNOJVJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, also known as NMPEA, is a synthetic organic compound that has a variety of applications in the scientific research field. It is a derivative of piperidine and has a molecular weight of 131.21 g/mol. NMPEA is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It is used in a variety of research applications due to its unique properties and chemical structure.

Scientific Research Applications

DNA Binding and Nuclease Activity Studies

Cu(II) complexes with ligands, including N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives, exhibit significant DNA binding properties and DNA cleavage activity. These complexes show potential for use in cancer treatment due to their low toxicity and ability to induce structural changes in DNA (Kumar et al., 2012).

Chiral Ligand Synthesis

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have been used in the synthesis of chiral, conformationally mobile ligands. These ligands form pseudo C3-symmetric complexes with metal ions, contributing to advancements in asymmetric synthesis and chiral technology (Canary et al., 1998).

Enantioselective Conjugate Addition

These derivatives play a role in enantioselective conjugate addition to cyclic enones, offering up to 97% e.e. This process is vital in producing chiral compounds, which are essential in pharmaceuticals and fine chemicals (Rossiter et al., 1991).

Corrosion Inhibition

Cadmium(II) Schiff base complexes with N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have shown corrosion inhibition properties on mild steel, revealing a bridge between coordination chemistry and materials engineering (Das et al., 2017).

Synthesis of 2-(Substituted Amino)-3,3-Dialkylchromanones

These derivatives have been used in the synthesis of 2-alkylamino-3,3-dialkylchroman-4-ols, contributing to the development of new organic compounds with potential applications in medicinal chemistry (Dean et al., 1982).

Palladium Catalyzed N-Oxidation

In the study of N-Oxidation of Naratriptan, N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives have been used, providing insights into the reaction mechanisms and kinetic modeling in pharmaceutical chemistry (Shankarlingaiah et al., 2015).

properties

IUPAC Name

N-methyl-2-(1-methylpiperidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQOYFNOJVJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Reactant of Route 4
Reactant of Route 4
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Reactant of Route 5
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Reactant of Route 6
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.